molecular formula C27H29N3O5 B14001864 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate CAS No. 63879-28-7

2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate

Cat. No.: B14001864
CAS No.: 63879-28-7
M. Wt: 475.5 g/mol
InChI Key: SBAUGCTWCMOARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is a complex organic compound that features a piperazine ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of phenylpiperazine with an appropriate alkylating agent to form the 2-(4-Phenylpiperazin-1-yl)ethyl intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitro intermediate with 4-methyl-3-phenylmethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-methyl-2-nitro-3-phenylmethoxybenzoic acid and 2-(4-Phenylpiperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: Used in studies involving receptor binding and neurotransmitter modulation.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol

Uniqueness

2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is unique due to its combination of a piperazine ring with a nitrobenzoate ester, which imparts distinct chemical properties and potential biological activities not commonly found in other similar compounds.

Properties

CAS No.

63879-28-7

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate

InChI

InChI=1S/C27H29N3O5/c1-21-12-13-24(25(30(32)33)26(21)35-20-22-8-4-2-5-9-22)27(31)34-19-18-28-14-16-29(17-15-28)23-10-6-3-7-11-23/h2-13H,14-20H2,1H3

InChI Key

SBAUGCTWCMOARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.